![molecular formula C25H27N3OS B3908889 1-Adamantyl-[3-amino-4-(benzylamino)thieno[2,3-b]pyridin-2-yl]methanone](/img/structure/B3908889.png)
1-Adamantyl-[3-amino-4-(benzylamino)thieno[2,3-b]pyridin-2-yl]methanone
Overview
Description
1-Adamantyl-[3-amino-4-(benzylamino)thieno[2,3-b]pyridin-2-yl]methanone is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains an adamantyl group, a thieno[2,3-b]pyridine core, and both amino and benzylamino substituents, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Adamantyl-[3-amino-4-(benzylamino)thieno[2,3-b]pyridin-2-yl]methanone typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of adamantane-1-carboxylic acid with methanol to yield the methyl ester, followed by reaction with hydrazine to produce adamantane-1-carboxylic acid hydrazide . The thieno[2,3-b]pyridine core is then constructed through a series of cyclization reactions, and the final product is obtained by introducing the amino and benzylamino groups under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-Adamantyl-[3-amino-4-(benzylamino)thieno[2,3-b]pyridin-2-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Various alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Adamantyl-[3-amino-4-(benzylamino)thieno[2,3-b]pyridin-2-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Adamantyl-[3-amino-4-(benzylamino)thieno[2,3-b]pyridin-2-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
1-Adamantyl-[3-amino-6-(4-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]methanone: Similar structure but with different substituents, leading to variations in chemical properties and biological activity.
5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles: Contains an adamantyl group and exhibits antimicrobial and anti-inflammatory activities.
Uniqueness
1-Adamantyl-[3-amino-4-(benzylamino)thieno[2,3-b]pyridin-2-yl]methanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its adamantyl group provides steric bulk, enhancing its stability and interaction with biological targets .
Properties
IUPAC Name |
1-adamantyl-[3-amino-4-(benzylamino)thieno[2,3-b]pyridin-2-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3OS/c26-21-20-19(28-14-15-4-2-1-3-5-15)6-7-27-24(20)30-22(21)23(29)25-11-16-8-17(12-25)10-18(9-16)13-25/h1-7,16-18H,8-14,26H2,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUIZVFQOWEHLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C4=C(C5=C(C=CN=C5S4)NCC6=CC=CC=C6)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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